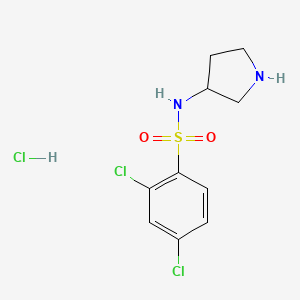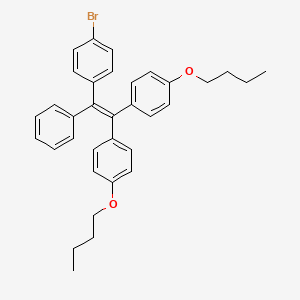
Iridium(IV) chloride dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(IV) chloride dihydrochloride is a chemical compound with the formula IrCl4·2HCl. It is a coordination complex of iridium in its +4 oxidation state, bound to chloride ions and hydrochloric acid. This compound is known for its distinctive black crystalline appearance and is primarily used as a precursor in the synthesis of iridium-based catalysts and nanoparticles.
準備方法
Synthetic Routes and Reaction Conditions: Iridium(IV) chloride dihydrochloride can be synthesized by reacting iridium metal or iridium oxide with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the iridium source. The general reaction is as follows: [ \text{Ir} + 2\text{Cl}_2 + 2\text{HCl} \rightarrow \text{IrCl}_4 \cdot 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process, often involving the use of iridium-containing ores or secondary iridium resources. The process includes steps such as alloy fragmentation, molten salt chlorination, and electrochemical dissolution to extract and purify iridium before chlorination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation states of iridium, such as iridium(III) chloride.
Substitution: Chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Iridium(VI) oxide.
Reduction: Iridium(III) chloride.
Substitution: Various iridium-ligand complexes.
科学的研究の応用
Iridium(IV) chloride dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing iridium-based catalysts, which are essential in hydrogenation reactions and other catalytic processes.
Biology: Employed in the development of iridium-based probes for imaging and sensing applications.
Medicine: Investigated for its potential in anticancer therapies due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the fabrication of electrodes for vanadium redox flow batteries and in the production of iridium oxide nanoparticles for various catalytic applications.
作用機序
The mechanism by which iridium(IV) chloride dihydrochloride exerts its effects is primarily through its ability to form stable coordination complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their function. In catalytic applications, the compound facilitates electron transfer processes, enhancing reaction rates and selectivity.
類似化合物との比較
Iridium(III) chloride: A lower oxidation state compound of iridium, used in similar catalytic applications but with different reactivity.
Platinum(IV) chloride: Another platinum group metal chloride with comparable catalytic properties but different stability and reactivity profiles.
Rhodium(III) chloride: Shares similar catalytic applications but differs in its electronic and steric properties.
Uniqueness: Iridium(IV) chloride dihydrochloride is unique due to its high oxidation state, which imparts distinct reactivity and stability characteristics. Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications.
特性
分子式 |
Cl6H2Ir-4 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
iridium;tetrachloride;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/p-4 |
InChIキー |
PZTGDEOLFOBCHL-UHFFFAOYSA-J |
正規SMILES |
Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
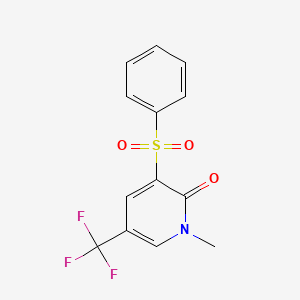
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
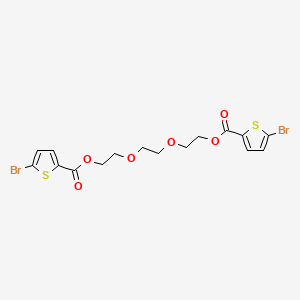
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
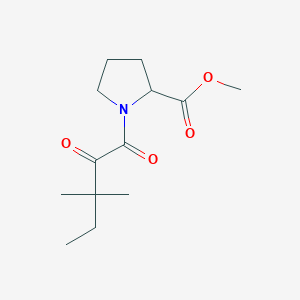
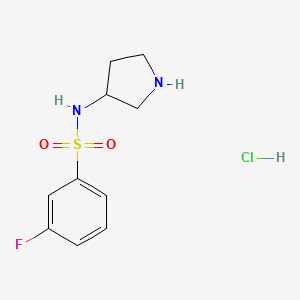
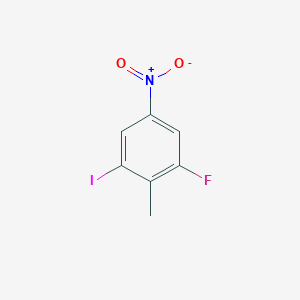
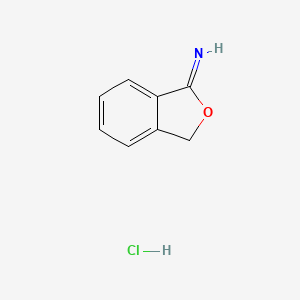

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
